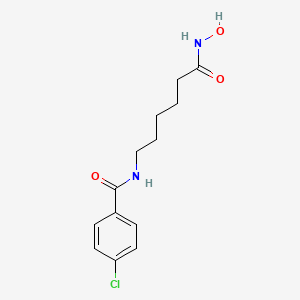
4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by a pyrimidine ring substituted with a cycloheptyl group at the 4-position, a propyl group at the 6-position, and a cyano group at the 2-position. Its unique structure makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The cycloheptyl and propyl groups are introduced through nucleophilic substitution reactions. For example, the cycloheptyl group can be added using cycloheptyl bromide in the presence of a base.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of cathepsin K, an enzyme involved in bone resorption.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile involves its interaction with molecular targets such as cathepsin K. The compound binds to the active site of the enzyme, inhibiting its proteolytic activity. This inhibition is crucial for reducing bone resorption and treating conditions like osteoporosis .
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-phenyl-6-propylpyrimidine-2-carbonitrile: Contains a phenyl group at the 4-position.
4-cyclooctyl-6-propylpyrimidine-2-carbonitrile: Contains a cyclooctyl group at the 4-position.
Uniqueness
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. Its cycloheptyl group provides a larger hydrophobic surface area, potentially enhancing its binding affinity to target enzymes compared to its cyclohexyl and cyclooctyl analogs .
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
4-cycloheptyl-6-propylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C15H21N3/c1-2-7-13-10-14(18-15(11-16)17-13)12-8-5-3-4-6-9-12/h10,12H,2-9H2,1H3 |
InChI Key |
UOAUUFFKQMFGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C#N)C2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


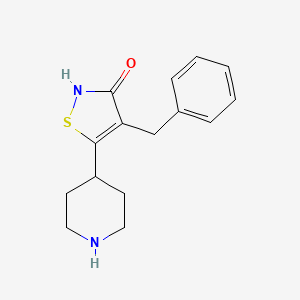
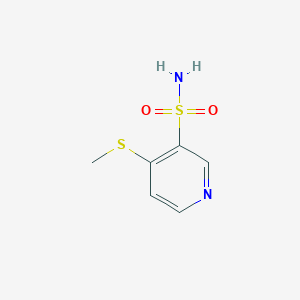
![4-Benzyloxybenzo[b]thiophene-2-carboxamidine](/img/structure/B10844081.png)



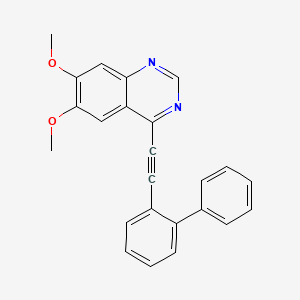
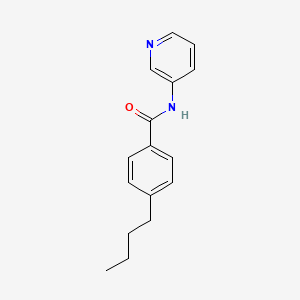
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)


